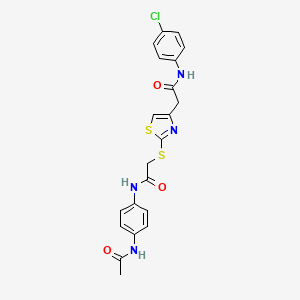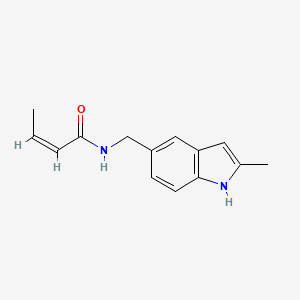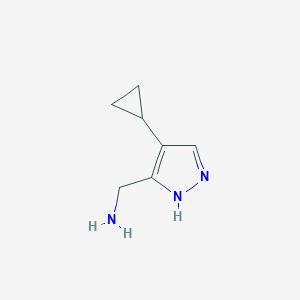
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, a thiophen-2-ylmethyl group, a tosyl group, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the sulfur atoms in the thiophen and tosyl groups could potentially have interesting effects on the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The amine group could potentially participate in reactions with acids or electrophiles. The sulfur atoms in the thiophen and tosyl groups might also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar sulfonyl and amine groups could influence the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
The preparation and properties of related sulfonamide compounds are crucial in the development of various chemical reactions. For instance, the chlorination of readily available thiazoles has afforded sulfonamides that are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions. The regiochemistry of these reactions depends strongly on the nature of nucleophiles, used for the regioselective synthesis of previously unknown trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Biological Activity
Research on sulfonamide derivatives reveals their potential in biological applications, particularly their antimicrobial and antifungal actions. For instance, a range of derivatives has extended the series of sulfonyl-substituted nitrogen-containing heterocyclic systems, exhibiting sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as novel compounds with promising antimicrobial activity (Sych et al., 2019).
Material Science Applications
The development of novel materials, such as sulfonated thin-film composite nanofiltration membranes, demonstrates the versatility of sulfonamide derivatives in material science. These membranes show improved water flux for the treatment of dye solutions, indicating the role of sulfonamide derivatives in enhancing the properties of nanofiltration membranes (Liu et al., 2012).
Photophysical Properties
The synthesis and investigation of photophysical properties of related compounds have been explored, indicating their potential applications in fluorescent materials and sensing technologies. The effects of sulfur-containing functional groups on the electronic structures of thiazoles were elucidated, highlighting the potential of these compounds in developing new fluorescent materials and sensors (Murai, Furukawa, & Yamaguchi, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S4/c1-11-5-7-13(8-6-11)26(21,22)15-14(17-10-12-4-3-9-23-12)24-16(18-15)25(2,19)20/h3-9,17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOSXNFRLKQGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)
![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)